

An In-depth Technical Guide to 2,3-Dimethylcyclohexanol (CAS: 1502-24-5)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dimethylcyclohexanol

Cat. No.: B075514

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylcyclohexanol, with the CAS number 1502-24-5, is a cyclic alcohol that presents considerable interest in various fields of chemical research and industrial applications. As a substituted cyclohexanol, its stereochemistry, arising from the relative positions of the two methyl groups and the hydroxyl group on the cyclohexane ring, plays a crucial role in its physical and chemical properties. This technical guide provides a comprehensive overview of **2,3-dimethylcyclohexanol**, including its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological activities. The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Physicochemical Properties

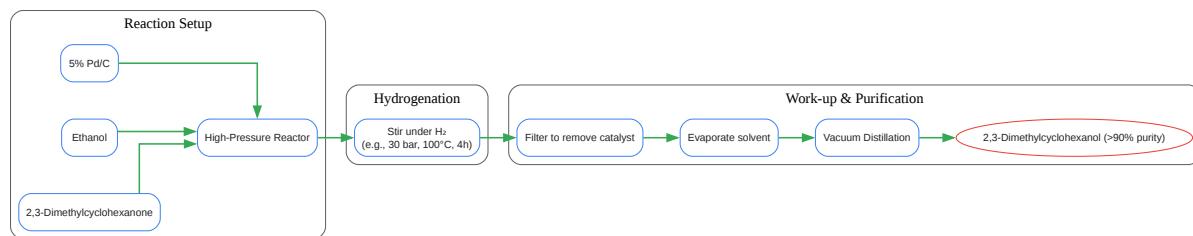
2,3-Dimethylcyclohexanol is a colorless to pale yellow liquid under standard conditions.^[1] It is soluble in organic solvents like ethanol and ether but has limited solubility in water.^[1] The presence of the hydroxyl group gives it a moderate polarity.^[1] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties

Property	Value	Source(s)
CAS Number	1502-24-5	[2]
Molecular Formula	C ₈ H ₁₆ O	[2]
Molecular Weight	128.21 g/mol	[2]
Appearance	Colorless to pale yellow clear liquid	[1] [3]
Boiling Point	181 °C	
Density	0.934 g/mL at 25 °C	[4]
Refractive Index	1.465 at 20 °C	[4]
Flash Point	66 °C (150.8 °F)	
Water Solubility	Limited	[1]
Purity (typical)	>98.0% (GC)	[3] [5]

Table 2: Chemical Identifiers and Calculated Properties

Identifier/Property	Value	Source(s)
InChI	InChI=1S/C8H16O/c1-6-4-3-5-8(9)7(6)2/h6-9H,3-5H2,1-2H3	[2]
InChIKey	KMVFQKNNDPKWOX-UHFFFAOYSA-N	[2]
SMILES	CC1CCCC(O)C1C	[3]
XLogP3-AA	2.2	[2]


Experimental Protocols

The synthesis of **2,3-dimethylcyclohexanol** is typically achieved through the reduction of the corresponding ketone, 2,3-dimethylcyclohexanone. Two common and effective methods are catalytic hydrogenation and reduction with sodium borohydride.

Synthesis via Catalytic Hydrogenation

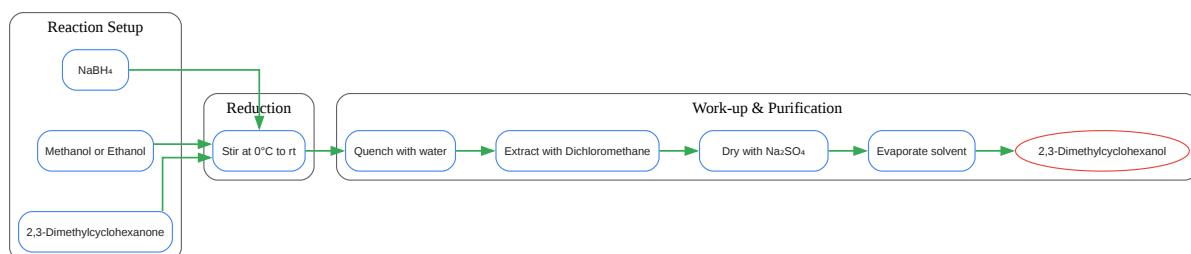
This method is suitable for both laboratory and industrial scale production, offering high yields and purity.[4]

3.1.1. Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Catalytic Hydrogenation Workflow for **2,3-Dimethylcyclohexanol** Synthesis.

3.1.2. Detailed Protocol


- **Reaction Setup:** In a high-pressure reactor, dissolve 2,3-dimethylcyclohexanone in a suitable solvent such as ethanol.[4]
- **Catalyst Addition:** Add a catalytic amount of 5% Palladium on carbon (Pd/C) to the solution. [4]
- **Hydrogenation:** Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen (e.g., 30 bar) and heat to a specified temperature (e.g., 100°C) with vigorous stirring for a designated time (e.g., 4 hours).[4]

- Work-up: After cooling the reactor to room temperature and releasing the pressure, filter the reaction mixture to remove the palladium catalyst.[4]
- Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be further purified by vacuum distillation to yield **2,3-dimethylcyclohexanol** with a purity of over 90%. [4]

Synthesis via Sodium Borohydride Reduction

This method is a convenient and milder alternative for laboratory-scale synthesis.

3.2.1. Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Sodium Borohydride Reduction Workflow.

3.2.2. Detailed Protocol

- Reaction Setup: Dissolve 2,3-dimethylcyclohexanone in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath to 0°C.
- Reduction: Slowly add sodium borohydride (NaBH4) portion-wise to the stirred solution.

- Reaction Monitoring: Allow the reaction to proceed at 0°C and then warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, cautiously add water to quench the excess sodium borohydride.
- Extraction: Extract the product from the aqueous mixture with a suitable organic solvent, such as dichloromethane.
- Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure to yield the crude **2,3-dimethylcyclohexanol**. Further purification can be achieved through column chromatography or distillation.

Analytical Methods

3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

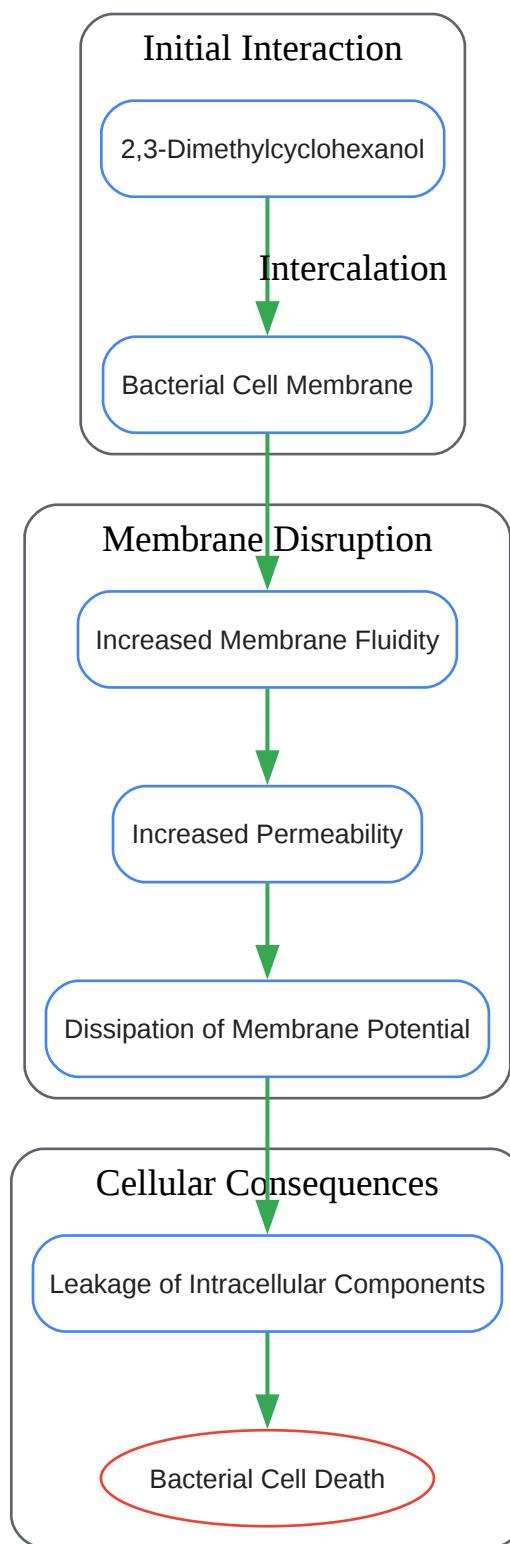
GC-MS is a powerful technique for separating and identifying the isomers of **2,3-dimethylcyclohexanol** and assessing the purity of the synthesized product.

- Sample Preparation: Dilute a small amount of the sample in a volatile organic solvent such as dichloromethane or hexane.^[6] The concentration should be approximately 10 µg/mL for a 1 µL injection.^[6]
- GC Conditions: A capillary column with a polar stationary phase (e.g., DB-WAX) is often effective for separating isomers.^[4] The temperature program should be optimized to achieve baseline separation of the different stereoisomers.
- MS Analysis: The mass spectrometer will provide fragmentation patterns for each eluting peak, which can be compared to library spectra for identification.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of **2,3-dimethylcyclohexanol** and for determining the stereochemistry (cis/trans configurations) of the isomers.

- ^1H NMR: The coupling constants between the protons on the carbons bearing the hydroxyl and methyl groups can help in assigning the relative stereochemistry.
- ^{13}C NMR: The chemical shifts of the methyl groups and the carbons of the cyclohexane ring are sensitive to the stereoisomeric form, allowing for the differentiation of isomers.[\[4\]](#)


Biological Activity and Potential Applications

The biological activity of **2,3-dimethylcyclohexanol** is an area of ongoing research. While detailed signaling pathways have not been fully elucidated for this specific isomer, preliminary studies and the activities of related compounds suggest potential areas of interest for drug development professionals.

Antimicrobial Activity

Research has indicated that **2,3-dimethylcyclohexanol** exhibits antibacterial properties.[\[4\]](#) It has been identified as a component in wood vinegar extracts that contributes to their overall antibacterial effectiveness against various bacterial strains.[\[4\]](#) The proposed mechanism for the antimicrobial action of similar small alcohol molecules often involves the disruption of the bacterial cell membrane.[\[7\]](#) This can lead to increased membrane fluidity and permeability, dissipation of the membrane potential, and ultimately cell death.[\[7\]](#)

4.1.1. Putative Antimicrobial Mechanism of Action

[Click to download full resolution via product page](#)

Caption: Postulated Mechanism of Antibacterial Action.

Cytotoxic Effects and Drug Development

Derivatives of **2,3-dimethylcyclohexanol** have shown cytotoxic effects against certain cancer cell lines, indicating potential for this scaffold in anticancer research.[4] Further investigation into structure-activity relationships is necessary to develop potent and selective anticancer agents.

Volatile Organic Compound in Plant-Insect Interactions

As a volatile organic compound, **2,3-dimethylcyclohexanol** may play a role in chemical communication between plants and insects.[8][9] Such compounds can act as attractants or repellents, influencing the behavior of insects for pollination, feeding, or oviposition.[8][9] This area of chemical ecology could have applications in the development of novel pest management strategies.

Safety and Handling

2,3-Dimethylcyclohexanol is a combustible liquid and should be handled with appropriate safety precautions. It may cause skin and eye irritation.[10] It is recommended to handle this compound in a well-ventilated fume hood, wearing personal protective equipment such as safety goggles, gloves, and a lab coat. Store in a cool, dry place away from heat, sparks, and open flames.

Conclusion

2,3-Dimethylcyclohexanol is a versatile alicyclic alcohol with well-defined physicochemical properties and established synthetic routes. While its biological activity is not as extensively studied as some of its isomers, preliminary findings suggest potential in the areas of antimicrobial and anticancer research. The detailed experimental protocols and analytical methods provided in this guide offer a solid foundation for researchers to further explore the chemical and biological properties of this compound and its derivatives, potentially leading to new discoveries in drug development and other scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β -Enaminoketones [mdpi.com]
- 2. 2,3-Dimethylcyclohexan-1-ol | C8H16O | CID 102631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3-Dimethylcyclohexanol (mixture of isomers) | CymitQuimica [cymitquimica.com]
- 4. 2,3-Dimethylcyclohexanol | High-Purity Research Compound [benchchem.com]
- 5. labproinc.com [labproinc.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. Inhibition of multiple staphylococcal growth states by a small molecule that disrupts membrane fluidity and voltage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [The role of volatile organic compounds in plant-insect communication] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Volatile organic compounds of plants induced by insects: current situation in Mexico [scielo.org.mx]
- 10. Dimethylcyclohexanol | C8H16O | CID 164822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,3-Dimethylcyclohexanol (CAS: 1502-24-5)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b075514#2-3-dimethylcyclohexanol-cas-number-1502-24-5>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com